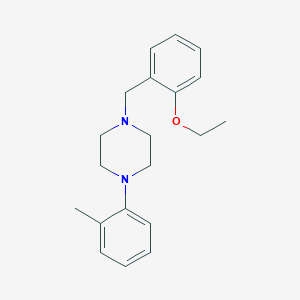![molecular formula C16H15NO6S B5709489 methyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate](/img/structure/B5709489.png)
methyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate, also known as MDB, is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of a class of enzymes called histone deacetylases (HDACs), which play a crucial role in gene expression and epigenetic regulation.
Mécanisme D'action
Methyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate acts as a potent inhibitor of HDACs, which are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. By inhibiting HDACs, this compound promotes the acetylation of histones, leading to the activation of gene expression. This mechanism of action has been shown to be effective in various cellular and animal models.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using methyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate in lab experiments is its potent inhibitory activity against HDACs, which makes it an effective tool for studying the role of HDACs in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which requires careful dosing and monitoring in in vivo experiments.
Orientations Futures
There are several future directions for the research on methyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate. One area of interest is the development of more potent and selective inhibitors of HDACs, which could have greater therapeutic potential. Another area of interest is the identification of biomarkers that could be used to predict the response of tumors to HDAC inhibitors. Additionally, the combination of HDAC inhibitors with other therapeutic agents, such as chemotherapy and immunotherapy, is an area of active investigation. Finally, the development of non-toxic analogs of this compound could lead to the development of safer and more effective HDAC inhibitors.
Méthodes De Synthèse
Methyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate can be synthesized using a multi-step process that involves the reaction of 2-aminobenzoic acid with 2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride in the presence of a base, followed by the addition of methyl iodide. The final product is obtained by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Methyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders. HDACs are known to play a crucial role in the regulation of gene expression, and their dysregulation has been implicated in various diseases. This compound has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Propriétés
IUPAC Name |
methyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6S/c1-21-16(18)12-4-2-3-5-13(12)17-24(19,20)11-6-7-14-15(10-11)23-9-8-22-14/h2-7,10,17H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCYOCFXEDKHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2,3,5-trimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5709429.png)
![4-[2-(4-chloro-2-methylphenoxy)ethyl]morpholine](/img/structure/B5709434.png)

![1'-butyl-7'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5709451.png)


![1-[(2,4,5-trichlorophenoxy)acetyl]piperidine](/img/structure/B5709465.png)
![9-chloro-5-(4-methylphenyl)benzimidazo[2,1-a]phthalazine](/img/structure/B5709470.png)

![1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B5709477.png)

